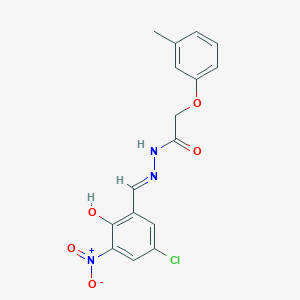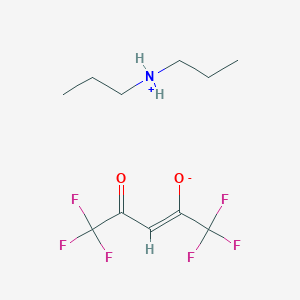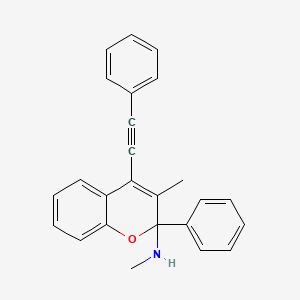
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as CHN-1, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. This pathway plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this pathway, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. In addition, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is its potent anticancer activity. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments. One of the main limitations is its solubility. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is poorly soluble in water, which can make it difficult to administer in vivo. Another limitation is its toxicity. While N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown low toxicity in animal studies, further toxicity studies are needed to determine its safety for human use.
Zukünftige Richtungen
There are several future directions for research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide. One area of research is to further investigate its mechanism of action and identify potential targets for its anticancer activity. Another area of research is to develop more efficient methods for synthesizing N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide and improving its solubility. In addition, further studies are needed to determine its safety and efficacy in human clinical trials. Overall, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown promising results as an anticancer agent and warrants further investigation.
Synthesemethoden
The synthesis of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 2-(3-methylphenoxy)acetic acid hydrazide with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. In vivo studies have also demonstrated the anticancer activity of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in various animal models, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-10-3-2-4-13(5-10)25-9-15(21)19-18-8-11-6-12(17)7-14(16(11)22)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQQIQLMZXHHPX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![4-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6131641.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)

![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)
![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)